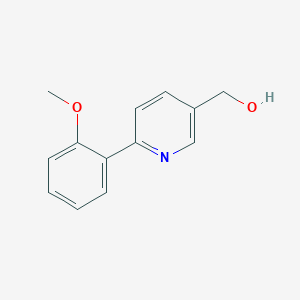

6-(2-Methoxyphenyl)-3-pyridinemethanol

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Synthetic Chemistry

The pyridine ring, an isostere of benzene, is a cornerstone of modern medicinal and synthetic chemistry. rsc.orgrsc.org Its unique properties, including its basicity, aromaticity, and ability to participate in a variety of chemical transformations, make it a versatile scaffold for the construction of complex molecules. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal catalysts, influencing the molecule's biological activity and reactivity. nih.govresearchgate.net

In the pharmaceutical industry, the pyridine nucleus is a key component in thousands of approved drugs, highlighting its "privileged" status in drug discovery. rsc.orgnih.gov Pyridine-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net The ease with which the pyridine ring can be chemically modified allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov

Overview of Methoxyphenyl-Substituted Pyridine Architectures

The introduction of a methoxyphenyl group onto a pyridine scaffold gives rise to a class of compounds with significant potential in various fields. The methoxy (B1213986) group (-OCH₃) can influence the electronic properties of the pyridine ring through both inductive and resonance effects, thereby modulating its reactivity and biological interactions. The position of the methoxy group on the phenyl ring (ortho, meta, or para) can further refine these properties.

Methoxyphenyl-substituted pyridines are often synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of a carbon-carbon bond between a pyridine derivative and a methoxyphenylboronic acid. These compounds are explored for their potential as bioactive agents and as ligands in catalysis.

Unique Structural Features of 6-(2-Methoxyphenyl)-3-pyridinemethanol

This compound is a specific example within the broader class of methoxyphenyl-substituted pyridines. Its structure is characterized by a pyridine ring substituted at the 6-position with a 2-methoxyphenyl group and at the 3-position with a hydroxymethyl group (-CH₂OH).

The key structural features of this molecule include:

A Bipyridyl-like Core: The direct linkage of a phenyl and a pyridine ring creates a bipyridyl-type structure, which is a common motif in ligands for metal catalysis and in biologically active compounds. nih.gov

Ortho-Methoxy Substitution: The methoxy group at the ortho position of the phenyl ring can induce steric hindrance, potentially influencing the rotational freedom around the carbon-carbon bond connecting the two aromatic rings. This can lead to a non-planar conformation, which might be crucial for its interaction with biological targets.

Hydroxymethyl Functional Group: The presence of a hydroxymethyl group at the 3-position of the pyridine ring introduces a site for hydrogen bonding and potential further functionalization. This group can significantly impact the molecule's solubility and pharmacokinetic properties.

While specific experimental data for this compound, such as detailed spectroscopic analysis or crystal structure, are not widely available in the public domain, information can be inferred from closely related compounds. For instance, the synthesis of similar 6-aryl-3-pyridinemethanol derivatives often involves the reduction of the corresponding aldehyde or carboxylic acid ester. The Suzuki-Miyaura coupling is a common method to introduce the aryl group at the 6-position of the pyridine ring.

Below is a table summarizing the basic chemical information for this compound, and a second interactive table with data for related compounds to provide context.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₃NO₂ | chemicalbook.com |

| CAS Number | 105189-38-6 | chemicalbook.com |

Interactive Data Table of Related Pyridine Derivatives

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| 3-Pyridinemethanol (B1662793) | C₆H₇NO | 109.13 | Parent pyridinemethanol structure. |

| 6-(3-methoxyphenyl)pyridine-3-carboxaldehyde | C₁₃H₁₁NO₂ | 213.23 | Aldehyde precursor to a related methanol (B129727). |

| 4-(4-Methoxyphenyl)pyridine | C₁₂H₁₁NO | 185.22 | Isomeric methoxyphenylpyridine. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

[6-(2-methoxyphenyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C13H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(9-15)8-14-12/h2-8,15H,9H2,1H3 |

InChI Key |

CCRKHGQWAQQTEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 6 2 Methoxyphenyl 3 Pyridinemethanol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 6-(2-Methoxyphenyl)-3-pyridinemethanol, two primary disconnections are most logical:

C6-C2' Bond Disconnection: The most apparent disconnection is the carbon-carbon bond linking the pyridine (B92270) ring at C6 and the methoxyphenyl ring at C2'. This approach simplifies the molecule into a pyridine-based synthon and a methoxyphenyl-based synthon. The corresponding synthetic equivalents would typically be a 6-halopyridine derivative (e.g., 6-chloropyridine-3-methanol) and an organometallic reagent of 2-methoxyphenyl (e.g., 2-methoxyphenylboronic acid). This strategy is the foundation for cross-coupling reactions.

Pyridine Ring Disconnection: A more fundamental approach involves breaking down the pyridine ring itself. According to established pyridine synthesis strategies like the Hantzsch or Kröhnke methods, the ring can be disconnected into fragments that would form the N1-C2, C3-C4, and C5-C6 bonds. beilstein-journals.orgadvancechemjournal.com This would involve combining a 1,5-dicarbonyl compound (or its equivalent) with ammonia (B1221849), or reacting α,β-unsaturated carbonyl compounds with active methylene (B1212753) compounds. advancechemjournal.com This method is generally more suited for constructing the core heterocyclic ring from acyclic precursors.

A third disconnection relates to the functional group on the pyridine ring:

Functional Group Interconversion (FGI): The hydroxymethyl group at the C3 position can be retrosynthetically derived from the reduction of a more stable functional group, such as a carboxylic acid, ester, or aldehyde. This suggests that a key intermediate could be 6-(2-methoxyphenyl)nicotinic acid or its corresponding aldehyde.

These disconnections form a "retrosynthesis tree," guiding the design of viable synthetic routes from simple starting materials to the final target molecule. advancechemjournal.com

Classical Synthetic Routes to Pyridinemethanol Compounds

Classical methods for synthesizing pyridinemethanol derivatives often rely on multi-step sequences that build complexity in a controlled, stepwise manner. beilstein-journals.orgnih.gov These can be broadly categorized as convergent or divergent.

A convergent synthesis involves preparing different fragments of the target molecule independently before combining them in the final stages. nih.gov This approach is often more efficient for complex molecules as it maximizes the use of materials and allows for independent optimization of each branch.

For this compound, a convergent strategy would entail:

Branch A: Synthesis of a suitable 6-substituted pyridine-3-methanol precursor. For instance, starting from 2,5-dichloropyridine, one could selectively introduce a hydroxymethyl group or its protected form at the 3-position.

Branch B: Preparation of a reactive 2-methoxyphenyl species, such as 2-methoxyphenylboronic acid or a Grignard reagent.

Convergence Step: The two fragments are joined, typically via a cross-coupling reaction. This late-stage coupling is a hallmark of convergent design. nih.gov

An example of a convergent sequence is outlined in the table below, where two advanced intermediates are coupled to form the final product skeleton.

| Step | Reactant 1 | Reactant 2 | Conditions | Product | Purpose |

| 1 | 6-Chloronicotinic acid | Methanol (B129727), H+ | Esterification | Methyl 6-chloronicotinate | Protection/Activation |

| 2 | Methyl 6-chloronicotinate | 2-Methoxyphenylboronic acid | Pd catalyst, base | Methyl 6-(2-methoxyphenyl)nicotinate | C-C bond formation |

| 3 | Methyl 6-(2-methoxyphenyl)nicotinate | Reducing agent (e.g., LiAlH4) | THF, 0°C to rt | This compound | Reduction of ester |

Table 1: Illustrative Convergent Synthesis Pathway.

Divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of related structures. nih.govnih.gov This strategy is highly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.

A divergent approach to the target compound could start from a key intermediate like 6-chloro-3-pyridinemethanol or 6-chloronicotinaldehyde (B1585923). This single precursor could then be reacted with a variety of arylboronic acids (including 2-methoxyphenylboronic acid) to generate a series of 6-aryl-3-pyridinemethanol derivatives. researchgate.net The key is the late-stage introduction of diversity from a common, readily accessible starting material.

| Precursor | Reaction Type | Reagent | Product Family |

| 6-Chloropyridine-3-carbaldehyde | Suzuki Coupling | Arylboronic Acids | 6-Aryl-pyridine-3-carbaldehydes |

| 6-Aryl-pyridine-3-carbaldehydes | Reduction | NaBH4 | 6-Aryl-3-pyridinemethanols |

Table 2: Example of a Divergent Strategy.

Modern Catalytic Approaches in Pyridine Functionalization

Modern organic synthesis heavily relies on transition-metal catalysis to achieve high selectivity and efficiency in forming C-C and C-heteroatom bonds. researchgate.net The functionalization of pyridine rings, which can be challenging due to the coordinating nature of the nitrogen atom, has been greatly advanced by these methods. acs.orgnih.govnih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for synthesizing biaryl compounds like this compound. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly prevalent due to the stability and low toxicity of boronic acids. nih.gov

A typical synthesis involves the reaction of a halopyridine with an arylboronic acid. researchgate.net For the target compound, this would be the coupling of a 6-halo-3-(hydroxymethyl)pyridine with 2-methoxyphenylboronic acid.

Key Reaction:

Reactants: 6-chloro-3-pyridinemethanol and (2-methoxyphenyl)boronic acid.

Catalyst System: A palladium source such as Pd(PPh3)4 or Pd(OAc)2, often with a phosphine (B1218219) ligand.

Base: An inorganic base like K2CO3, Cs2CO3, or K3PO4 is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

Recent advances also include direct C-H functionalization, where a C-H bond on the pyridine ring is activated and coupled directly with a partner, avoiding the need to pre-functionalize the pyridine with a halogen. nih.govnih.gov For instance, C-H arylation at the 6-position of a suitable pyridine precursor could be achieved under specific catalytic conditions.

| Coupling Type | Pyridine Substrate | Aryl Partner | Catalyst/Conditions | Advantage |

| Suzuki-Miyaura | 6-Bromo-3-pyridinemethanol | (2-Methoxyphenyl)boronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O | High functional group tolerance, mild conditions. nih.gov |

| Stille | 6-Bromo-3-pyridinemethanol | 2-(Tributylstannyl)anisole | Pd(PPh3)4, LiCl, Toluene | Tolerant of many functional groups but uses toxic tin reagents. acs.org |

| Negishi | 6-Bromo-3-pyridinemethanol | (2-Methoxyphenyl)zinc chloride | Pd(dppf)Cl2, THF | Highly reactive, good for sterically hindered substrates. |

| Direct C-H Arylation | Pyridine-3-methanol N-oxide | Bromobenzene derivative | Pd(OAc)2, ligand, oxidant | Atom economical, avoids pre-functionalization. nih.gov |

Table 3: Common Cross-Coupling Reactions for Pyridine Arylation.

While this compound is achiral, the synthesis of chiral pyridinemethanols (where the carbinol carbon is a stereocenter) is a crucial area of research, particularly for pharmaceutical applications. nih.gov Stereoselective methods aim to produce a single enantiomer of a chiral molecule. ethz.che-bookshelf.de

The most common route to chiral pyridylmethanols is the asymmetric reduction of a corresponding pyridyl ketone. Several strategies exist to achieve high enantioselectivity:

Chiral Reducing Agents: Using stoichiometric chiral reducing agents, such as those derived from boranes (e.g., the Corey-Bakshi-Shibata or CBS catalyst system), can effectively reduce a ketone to a specific enantiomer of the alcohol.

Catalytic Asymmetric Hydrogenation: Transition-metal catalysts (often based on Ruthenium, Rhodium, or Iridium) complexed with chiral ligands can catalyze the hydrogenation of ketones with high enantiomeric excess (e.e.).

Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases offers an environmentally friendly and highly selective method for ketone reduction.

Alternatively, asymmetric addition of an organometallic reagent to a pyridine aldehyde can be employed, using chiral ligands to control the stereochemical outcome of the C-C bond formation. metu.edu.trelsevierpure.com

| Method | Substrate | Reagent/Catalyst | Stereocontrol Mechanism |

| Asymmetric Reduction | (6-Arylpyridin-3-yl)ethanone | (R)-CBS catalyst, BH3 | Reagent-controlled reduction of the prochiral ketone. ethz.ch |

| Asymmetric Hydrogenation | (6-Arylpyridin-3-yl)ethanone | Ru-BINAP catalyst, H2 | Chiral catalyst directs hydrogen addition to one face of the ketone. |

| Asymmetric Addition | 6-Aryl-3-pyridinecarboxaldehyde | Diethylzinc, Chiral amino alcohol | Chiral ligand coordinates to the metal, directing the nucleophilic attack. |

Table 4: Methodologies for Stereoselective Synthesis of Chiral Pyridinemethanols.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound is not commonly detailed in dedicated literature. However, a highly plausible and efficient synthetic route can be constructed based on well-established methodologies for creating biaryl pyridine structures. This route typically involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by the reduction of a functional group at the pyridine's 3-position to the required methanol group.

The primary synthetic strategy would involve the coupling of a 6-halopyridine derivative with 2-methoxyphenylboronic acid. A common starting material for the pyridine component would be 6-chloronicotinaldehyde or an ester like methyl 6-chloronicotinate. The subsequent reduction of the aldehyde or ester yields the final product, this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The general catalytic cycle involves an oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org For substrates involving pyridine rings, careful selection of conditions is necessary to achieve high yields.

Research Findings on Reaction Optimization:

Studies on analogous biaryl pyridine syntheses provide insight into optimal conditions. The choice of palladium source, ligand, base, and solvent significantly impacts the yield.

Catalyst and Ligand: Palladium catalysts like Pd(PPh₃)₄ or those generated in-situ from precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are widely used. libretexts.org The ligand is critical, especially for challenging couplings. Bulky, electron-rich phosphine ligands can improve catalytic activity. For pyridyl substrates, phosphine oxide ligands have also been shown to be effective. researchgate.net

Base: A base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and yield. researchgate.net

Solvent: The solvent system often consists of an organic solvent like dioxane, toluene, or dimethylformamide (DMF) with an aqueous solution of the base. beilstein-journals.org

Temperature: These reactions typically require heating, with temperatures ranging from 80 °C to 110 °C to ensure a reasonable reaction rate. beilstein-journals.org

Influence of the ortho-Methoxy Group: The presence of the methoxy (B1213986) group at the ortho-position of the phenylboronic acid can influence the reaction's outcome. Studies on similar reactions suggest that the oxygen atom of the methoxy group can chelate to the palladium center during the transition state. This interaction can affect the regioselectivity and reactivity of the coupling. beilstein-journals.orgnih.gov

Below is an interactive data table summarizing the optimization of Suzuki-Miyaura coupling conditions for reactions analogous to the synthesis of this compound.

Step 2: Reduction to Alcohol

Once the biaryl core, such as 6-(2-methoxyphenyl)nicotinaldehyde, is synthesized, the final step is the reduction of the aldehyde to a primary alcohol. This is a standard and typically high-yielding transformation.

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it efficiently reduces aldehydes without affecting the aromatic rings.

Solvent: Protic solvents like methanol or ethanol (B145695) are ideal for this reduction.

Optimization: This step is generally robust, with optimization focusing on ensuring the complete conversion of the aldehyde and simple purification of the final alcohol product.

Green Chemistry Principles in the Synthesis of Pyridinemethanol Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be readily applied to the synthesis of this compound and related compounds.

Several strategies have been developed to make the synthesis of pyridine derivatives more environmentally sustainable. researchgate.net

Catalysis: The use of heterogeneous catalysts, such as palladium supported on carbon (Pd-C), is a cornerstone of green synthesis. acs.org These catalysts can be easily recovered by filtration and reused, minimizing toxic metal waste. Developing catalysts with high turnover numbers (TON) allows for lower catalyst loadings, further reducing waste and cost. libretexts.org

Alternative Solvents: A major focus of green chemistry is replacing volatile and toxic organic solvents. Water has been used as a solvent for Suzuki-Miyaura reactions, offering significant environmental benefits. researchgate.net Bio-renewable solvents, such as Cyrene™, derived from cellulose, have also emerged as viable green alternatives to traditional polar aprotic solvents. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating methods. This increased efficiency leads to significant energy savings and often results in higher yields and cleaner reaction profiles. researchgate.net

Atom Economy and Process Intensification: One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, are highly desirable. nih.gov This approach saves on solvents, energy, and materials, while also reducing waste. For the synthesis of the target molecule, a one-pot Suzuki coupling followed by in-situ reduction could be envisioned.

The following interactive table summarizes key green chemistry approaches applicable to the synthesis of pyridinemethanol compounds.

Chemical Reactivity and Transformations of 6 2 Methoxyphenyl 3 Pyridinemethanol

Functional Group Interconversions of the Pyridinemethanol Moiety

The primary alcohol of the pyridinemethanol group is a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of 6-(2-methoxyphenyl)-3-pyridinemethanol can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent determines the extent of the oxidation. Mild oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.

For instance, the oxidation of hydroxymethylpyridines can be achieved using various reagents. While specific studies on this compound are not prevalent, the oxidation of similar pyridylcarbinols can result in the formation of the corresponding aldehyde. princeton.edu In some cases, over-oxidation to the carboxylic acid can occur, depending on the reaction conditions. The oxidation of related 2-hydroxyamino derivatives to their nitroso forms has also been reported, highlighting the susceptibility of nitrogen-containing heterocycles to oxidative transformations. google.com

Table 1: Representative Oxidation Reactions of Pyridinemethanol Derivatives

| Starting Material | Reagent | Product | Reference |

| Pyridylcarbinols | Palladium(II) Acetate/dppf, Triethylamine | Nicotinaldehyde (byproduct) | princeton.edu |

| 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole | L-glutamic acid pyrolysis | 2-Hydroxyamino-6-methyldipyrido[1,2-a:3',2'-d]imidazole | google.com |

This table presents examples of oxidation reactions on related pyridine (B92270) derivatives to illustrate the potential transformations of the hydroxyl group in this compound.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. These reactions provide a means to introduce a wide variety of functional groups, potentially altering the molecule's physical and chemical properties.

Esterification of pyridine carboxylic acids is a well-established process, often catalyzed by strong acids. scripps.edu While this involves the formation of an ester from a carboxylic acid, the reverse reaction, esterification of an alcohol, follows similar principles. The reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, or with a more reactive acyl halide or anhydride, will yield the corresponding ester. The synthesis of various ester derivatives from secondary metabolite compounds containing hydroxyl groups has been extensively reviewed, showcasing a broad range of applicable methods. medcraveonline.com

Etherification can be achieved under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile. For example, a photoredox-nickel catalyzed C-O coupling has been used for the etherification of various heteroaryl alcohols. princeton.edu

Table 2: Illustrative Esterification and Etherification Conditions for Alcohols

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Pyridine Carboxylic Acid Ester | scripps.edu |

| Esterification | Eugenol, Caprylic Acid, Lipozyme TLIM, n-hexane, 65°C | Eugenyl Caprylate | medcraveonline.com |

| Etherification | Heteroaryl Alcohol, Alkyl Halide, Quinuclidine, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NiCl₂·DME, K₂CO₃, Acetonitrile | Alkoxyheteroarene | princeton.edu |

This table provides examples of esterification and etherification reactions to demonstrate the potential for modifying the hydroxyl group of this compound.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for coordination with metal ions, as well as for N-alkylation and N-oxidation reactions.

Coordination Chemistry Potential and Complex Formation

The nitrogen atom of the pyridine ring is a Lewis base and can coordinate to a variety of metal centers, forming coordination complexes. nih.gov The presence of the 2-methoxyphenyl substituent can influence the steric and electronic properties of the resulting metal complexes. Terpyridine ligands, which contain three pyridine rings, are well-known for their ability to form stable complexes with a wide range of metal cations. nih.gov The coordination of 4'-aryl-substituted-2,2':6',2''-terpyridines, for example, has been shown to result in rich supramolecular chemistry. nih.gov It is therefore expected that this compound can act as a ligand, coordinating to metal ions through its pyridine nitrogen. The hydroxyl group could also potentially participate in coordination, leading to bidentate chelation. The formation of tris(pyridinealdoximato)metal complexes further illustrates the versatility of pyridine-based ligands in forming complex structures. chemicalbook.com

Table 3: Examples of Metal Complexes with Pyridine-Based Ligands

| Ligand | Metal Ion | Complex Geometry | Reference |

| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | Various Metal Cations | Typically cis-cis | nih.gov |

| Pyridine-2-aldoxime | Cr(III), Mn(II), Fe(II), Ni(II), Cu(II), Zn(II), Co(III) | Distorted Octahedral/Trigonal Prismatic | chemicalbook.com |

| 2-(1H-1,2,4-triazol-3-yl)pyridine | Co(II), Cd(II), Rh(III) | Tetragonal/Octahedral |

This table showcases the ability of pyridine-containing molecules to form coordination complexes, suggesting a similar potential for this compound.

N-Alkylation and N-Oxidation Reactions of the Pyridine Ring

The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring. The N-alkylation of 2-alkoxypyridines has been successfully carried out on a solid phase, demonstrating a viable synthetic route. wikipedia.org

N-oxidation of the pyridine nitrogen to form a pyridine-N-oxide is another common transformation. quimicaorganica.org This can be achieved using various oxidizing agents, such as peroxy acids. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution compared to the parent pyridine. scripps.edu The oxidation of pyridine itself can be chemoselective. scripps.edu

Table 4: Representative N-Alkylation and N-Oxidation Reactions of Pyridines

| Reaction Type | Reagent | Product | Reference |

| N-Alkylation | Alkyl Halide | N-Alkylpyridinium Salt | wikipedia.org |

| N-Oxidation | Peroxybenzoic Acid | Pyridine-N-oxide | quimicaorganica.org |

This table provides general examples of N-alkylation and N-oxidation of pyridines, which are applicable to this compound.

Reactivity of the Methoxyphenyl Moiety

The methoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator. However, the position of the methoxy group at the 2-position of the phenyl ring, which is in turn attached to the pyridine ring, will influence the regioselectivity of such reactions.

Electrophilic substitution on pyridine itself is generally difficult due to the electron-withdrawing nature of the nitrogen atom and typically occurs at the 3-position under harsh conditions. youtube.comquimicaorganica.org However, the activating effect of the methoxy group on the appended phenyl ring would likely direct electrophiles to the positions ortho and para to the methoxy group on that ring.

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the anionic intermediate. youtube.comvaia.comntu.edu.sg The presence of the 2-methoxyphenyl substituent at the 6-position could influence the reactivity of the pyridine ring towards nucleophiles. For instance, nucleophilic amination of methoxypyridines has been achieved using sodium hydride.

Electrophilic Aromatic Substitution Studies on the Methoxy-Substituted Phenyl Ring

The methoxy group (-OCH₃) on the phenyl ring is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). In this compound, the substituent is at the 2-position of the phenyl ring. This directs incoming electrophiles to the positions ortho and para to the methoxy group. However, the bulky pyridine substituent at the adjacent carbon introduces significant steric hindrance, which is expected to influence the regiochemical outcome of substitution reactions.

Given the substitution pattern, the available positions on the methoxyphenyl ring are C3', C4', C5', and C6'. The methoxy group strongly activates the ortho positions (C3', C5') and the para position (C4'). Steric hindrance from the pyridine ring at C2' would likely disfavor substitution at the C3' position. Therefore, electrophilic attack is most probable at the C5' and C4' positions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-(2-Methoxy-5-nitrophenyl)-3-pyridinemethanol | The nitro group is directed to the less sterically hindered position that is activated by the methoxy group. |

| Halogenation (Bromination) | Br₂/FeBr₃ | 6-(4-Bromo-2-methoxyphenyl)-3-pyridinemethanol | The para-position relative to the methoxy group is electronically favored and sterically accessible. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 6-(5-Acetyl-2-methoxyphenyl)-3-pyridinemethanol | Acylation is highly sensitive to steric effects, favoring the more open C5' position. |

Demethylation Strategies for the Methoxy Group

The cleavage of the methyl ether to yield the corresponding phenol (B47542), 6-(2-Hydroxyphenyl)-3-pyridinemethanol, is a critical transformation for creating analogues with different properties. Various reagents are known to effectively demethylate aryl methyl ethers.

One robust method involves using strong mineral acids, such as hydrochloric acid (HCl), in water under high temperature and pressure. This approach is considered a green chemistry alternative as it avoids hazardous reagents and solvents. uantwerpen.be Another common strategy employs nucleophilic reagents, often containing sulfur, that attack the methyl group. Thiol-based reagents, like 3-mercaptopropionic acid, have been shown to be effective for demethylating complex aromatic ethers. google.com

Table 2: Common Demethylation Methods for Aryl Methyl Ethers

| Method | Reagents and Conditions | Advantages | Reference |

|---|---|---|---|

| Hydrolysis | HCl or H₂SO₄ in pressurized water, high temperature (e.g., 200-250°C) | Utilizes inexpensive and green reagents. | uantwerpen.be |

| Thiol-based Cleavage | 3-Mercaptopropionic acid, often in a high-boiling solvent or neat, at elevated temperatures (e.g., 150-200°C). google.com | Effective for a wide range of substrates, including pharmaceuticals. | google.com |

| Lewis Acid-Mediated | Boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. | Highly effective and often provides high yields, but the reagent is corrosive and moisture-sensitive. |

Derivatization Strategies for Advanced Chemical Entities

The structure of this compound provides three distinct regions for modification: the pyridine ring, the methoxyphenyl substituent, and the methanol (B129727) bridge.

Synthesis of Analogues via Pyridine Ring Modifications

The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution, which, if forced, typically occurs at the C5 position (meta to the nitrogen and the C6 substituent). youtube.comyoutube.com A more effective strategy to functionalize the pyridine ring is through N-oxidation. Treatment of the parent molecule with an oxidizing agent like hydrogen peroxide can form the corresponding pyridine N-oxide. youtube.com This modification increases the electron density of the ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the C4 position. youtube.com

Another approach involves nucleophilic aromatic substitution (SNAᵣ). By introducing a leaving group (e.g., a halide) onto the pyridine ring, typically at the C2 or C4 positions, a wide range of nucleophiles can be introduced. For instance, the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) is achieved through the reduction of a nitro group that was previously introduced onto the ring. google.com

Transformations Involving the Methoxyphenyl Substituent

Beyond the electrophilic substitutions and demethylation discussed previously, the methoxyphenyl moiety can undergo further transformations. The phenol generated from demethylation is a versatile intermediate. It can be alkylated to form a variety of new ethers or acylated to produce esters, allowing for the systematic exploration of structure-activity relationships.

Furthermore, the aryl ring can participate in cross-coupling reactions. If a halide is introduced onto the phenyl ring (as in 3.3.1), Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to attach new aryl, alkyl, or amino groups, respectively.

Elaboration at the Methanol Bridge for Extended Structures

The primary alcohol of the methanol bridge is a key functional handle for extending the molecular structure.

Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized. Mild oxidation, for example with pyridinium chlorochromate (PCC), would yield the corresponding aldehyde, 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), would produce the carboxylic acid, 6-(2-Methoxyphenyl)nicotinic acid.

Esterification and Etherification: The alcohol can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. It can also be converted into ethers through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base and then treated with an alkyl halide.

Conversion to Amines: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with ammonia (B1221849) or primary/secondary amines would provide access to the corresponding aminomethylpyridine derivatives. The synthesis of 3-Pyridinemethanol (B1662793) itself can start from precursors that are reduced to form the alcohol. chemicalbook.com

These diverse synthetic pathways highlight the versatility of this compound as a scaffold for developing a wide range of more complex molecules.

Advanced Spectroscopic Characterization and Structural Investigations of 6 2 Methoxyphenyl 3 Pyridinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic properties of organic molecules in solution. For a molecule like 6-(2-Methoxyphenyl)-3-pyridinemethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

2D NMR Techniques for Connectivity and Stereochemical Assignments

To establish the covalent framework and relative spatial arrangement of atoms, a suite of 2D NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the pyridine (B92270) and methoxyphenyl rings, as well as the methylene (B1212753) bridge of the pyridinemethanol moiety. For instance, it would confirm the connectivity between the protons on the pyridine ring and the hydroxymethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon nuclei. It would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It would be instrumental in establishing the key connectivity between the pyridine and methoxyphenyl rings, for example, by showing a correlation between the protons on one ring and the quaternary carbons of the other at the point of their linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity. NOESY data would be vital for determining the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings.

A hypothetical data table for ¹H and ¹³C NMR assignments would be structured as follows, pending experimental data:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|---|

| Pyridine Ring | ||||

| 2 | Data not available | Data not available | d | Data not available |

| 4 | Data not available | Data not available | d | Data not available |

| 5 | Data not available | Data not available | dd | Data not available |

| 6 | Data not available | - | - | - |

| 3-CH₂ | Data not available | Data not available | s | - |

| Methoxyphenyl Ring | ||||

| 1' | Data not available | - | - | - |

| 2' | Data not available | - | - | - |

| 3' | Data not available | Data not available | t | Data not available |

| 4' | Data not available | Data not available | d | Data not available |

| 5' | Data not available | Data not available | t | Data not available |

| 6' | Data not available | Data not available | d | Data not available |

Dynamic NMR Studies for Rotational Barriers and Molecular Flexibility

The bond connecting the pyridine and methoxyphenyl rings is subject to restricted rotation, a phenomenon known as atropisomerism. Dynamic NMR (DNMR) is the primary method for quantifying the energy barrier to this rotation. wisc.eduaist.go.jp By recording NMR spectra at various temperatures, one can observe the broadening and coalescence of signals corresponding to nuclei that exchange between magnetically distinct environments as the rate of rotation changes. wikipedia.org Analysis of these line shapes allows for the calculation of the rotational energy barrier (ΔG‡), providing insight into the molecule's conformational stability. aist.go.jp

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

High-Resolution Mass Spectrometry for Precise Elemental Composition Validation

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine the exact mass of the molecular ion ([M+H]⁺). This precise mass measurement allows for the calculation of the elemental formula with high confidence, confirming that the synthesized compound has the expected composition of C₁₃H₁₃NO₂.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Studies

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the bond between the two aromatic rings.

Loss of the methoxy (B1213986) group (-OCH₃) or a methyl radical (-CH₃).

A representative data table for MS/MS fragmentation would appear as follows:

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| Data not available | Data not available | H₂O | [M+H-H₂O]⁺ |

| Data not available | Data not available | CH₂O | [M+H-CH₂O]⁺ |

| Data not available | Data not available | CH₃ | [M+H-CH₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present and the nature of the chemical bonds.

For this compound, key vibrational modes would include:

O-H Stretch: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, characteristic of the alcohol functional group.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methoxy groups) appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations from the aromatic rings would be expected in the 1400-1600 cm⁻¹ region.

C-O Stretches: Strong bands corresponding to the C-O bonds of the alcohol and the ether linkage would be visible in the 1000-1300 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to assign the observed vibrational bands accurately.

Table 3: Hypothetical Vibrational Spectroscopy Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3400 | Broad, Strong | Weak | O-H stretch (alcohol) |

| 3100-3000 | Medium | Strong | Aromatic C-H stretch |

| 2980-2850 | Medium | Medium | Aliphatic C-H stretch (CH₂, OCH₃) |

| ~1600 | Medium | Strong | Aromatic C=C/C=N ring stretch |

| ~1240 | Strong | Medium | Aryl-O stretch (ether) |

Until experimental data for this compound is published, the detailed analysis requested remains speculative.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state architecture can be inferred from the analysis of closely related structures. The molecule's crystal packing would be dictated by a combination of van der Waals forces and more specific intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking.

The primary hydrogen bond donor is the hydroxyl group of the pyridinemethanol moiety, while the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are the principal acceptors. This is analogous to the crystal structure of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, where O-H···N and N-H···N hydrogen bonds are crucial in forming a two-dimensional layered structure. nih.gov In the case of this compound, it is anticipated that strong O-H···N hydrogen bonds would form between the methanol (B129727) hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule, leading to the formation of supramolecular chains or networks.

A hypothetical table of crystallographic parameters, based on common values for similar organic molecules, is presented below to illustrate the type of data obtained from an X-ray crystallography experiment.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1185.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are governed by the electronic transitions within its constituent chromophores: the pyridine ring and the 2-methoxyphenyl group.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound in a non-polar solvent is expected to exhibit characteristic bands arising from π → π* and n → π* transitions. The pyridine moiety typically displays intense absorption bands in the UV region corresponding to π → π* transitions. The presence of the methoxyphenyl substituent is likely to cause a red-shift (bathochromic shift) of these bands due to the extension of the conjugated system.

Analogous pyridine-containing compounds show intense absorptions in the UV region. For instance, various free pyridine ligands exhibit absorption spectra with maxima in the range of 250-350 nm. researchgate.net The n → π* transition, associated with the non-bonding electrons of the pyridine nitrogen, is expected to appear as a weaker, longer-wavelength absorption band. The absorption spectrum would be a composite of the transitions from both the pyridine and the methoxyphenyl moieties, likely resulting in a broad absorption profile.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to its absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength relative to the absorption. The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity and the presence of quenchers.

For related pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups, fluorescence emission has been observed and studied. researchgate.net The emission properties of this compound would be influenced by the nature of the lowest excited singlet state (S₁), which could be of (π, π) or (n, π) character. Typically, (n, π) states are less fluorescent than (π, π) states. The substitution pattern and the potential for intramolecular charge transfer (ICT) between the electron-rich methoxyphenyl group and the pyridine ring could significantly impact the fluorescence characteristics.

A summary of anticipated spectroscopic data is provided in the table below.

| Spectroscopic Property | Anticipated Wavelength/Value | Transition Type |

| Absorption Maximum (λabs) | ~260-280 nm | π → π |

| Absorption Maximum (λabs) | ~300-330 nm | n → π / ICT |

| Emission Maximum (λem) | ~350-450 nm | Fluorescence |

Theoretical and Computational Investigations of 6 2 Methoxyphenyl 3 Pyridinemethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the system. From this, a wealth of information regarding molecular geometry, stability, and reactivity can be derived.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium-sized organic molecules like 6-(2-Methoxyphenyl)-3-pyridinemethanol. A typical DFT study on this molecule would involve the use of a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p) to accurately model its electronic structure. mdpi.comias.ac.ininpressco.com

Such calculations would begin with a geometry optimization to find the lowest energy arrangement of the atoms. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative potential. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups, indicating their roles as potential hydrogen bond acceptors. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a hydrogen bond donor. These sites are crucial for understanding intermolecular interactions. rsc.org

Furthermore, DFT allows for the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ias.ac.in For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring.

A hypothetical set of data that could be obtained from a DFT calculation on this compound is presented below:

| Property | Calculated Value |

| Method | B3LYP/6-311G(d,p) |

| Total Energy (Hartree) | -784.56 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.32 |

| Dipole Moment (Debye) | 2.85 |

This table is generated for illustrative purposes based on typical values for similar aromatic compounds.

For even greater accuracy, particularly when studying reaction mechanisms or subtle electronic effects, ab initio methods beyond standard DFT can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on the wavefunction and systematically improve upon the Hartree-Fock approximation by including electron correlation to a higher degree. acs.orgacs.orgcomporgchem.com

While computationally more demanding, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" in quantum chemistry for providing highly accurate energies. acs.org For a molecule like this compound, these calculations could be used to benchmark the results from more economical DFT methods and to obtain highly reliable values for properties like rotational barriers and interaction energies. comporgchem.com The application of ab initio methods is particularly important for systems where DFT might be prone to errors, such as in the description of dispersion interactions or systems with significant multi-reference character. chimia.ch

A comparison of energies calculated by different methods could look as follows:

| Method | Basis Set | Total Energy (Hartree) |

| HF | 6-311G(d,p) | -780.12 |

| B3LYP | 6-311G(d,p) | -784.56 |

| MP2 | 6-311G(d,p) | -782.34 |

| CCSD(T) | 6-311G(d,p) | -782.88 |

This table is generated for illustrative purposes to show the trend in energies with different levels of theory.

Conformational Analysis and Energy Minima Identification

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the two aromatic rings and the bonds of the substituent groups. Understanding the molecule's preferred three-dimensional shapes (conformations) and the energy barriers between them is critical, as the conformation can significantly influence its biological activity.

A key computational technique for exploring conformational space is the Potential Energy Surface (PES) scan. acs.org In a PES scan, one or more torsional angles are systematically varied, and at each step, the energy of the molecule is calculated after optimizing the remaining geometrical parameters. ijsrset.com For this compound, the most important dihedral angle to scan is the one defining the rotation between the phenyl and pyridine rings. This is analogous to the well-studied case of biphenyl, where the balance between steric hindrance of the ortho hydrogens and π-conjugation determines the torsional barrier. rsc.orgresearchgate.net

The presence of the methoxy group at the ortho position of the phenyl ring introduces significant steric hindrance, which would be expected to lead to a non-planar ground state conformation. A relaxed PES scan of the C-C bond connecting the two rings would likely reveal two energy minima corresponding to symmetrically equivalent twisted structures. The scan would also identify the transition states for rotation, which would correspond to planar and perpendicular arrangements of the rings, with the planar conformation being highly disfavored due to steric clash.

A hypothetical PES scan for the rotation around the inter-ring C-C bond would yield a plot of relative energy versus the dihedral angle.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 15.0 |

| 30 | 4.5 |

| 60 | 0.0 |

| 90 | 2.5 |

| 120 | 0.8 |

| 150 | 5.0 |

| 180 | 12.0 |

This table represents hypothetical data for a PES scan, showing a minimum at a twisted conformation (around 60°) and high energy barriers for planar (0°) and fully perpendicular (near 180°) arrangements.

While PES scans provide a static picture of the conformational landscape, Molecular Dynamics (MD) simulations introduce the effects of temperature and solvent, offering a dynamic view of the molecule's behavior. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. researchgate.net

An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would allow for extensive sampling of its conformational space. By analyzing the trajectory of the simulation, one can identify the most populated conformational states, the timescales of transitions between them, and the stability of specific intramolecular hydrogen bonds. For instance, MD simulations could reveal whether the hydroxyl group of the methanol substituent forms a transient hydrogen bond with the pyridine nitrogen or the methoxy oxygen. Such simulations are invaluable for understanding the dynamic nature of the molecule and for generating a representative ensemble of structures for further analysis, such as molecular docking. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling (Focused on fundamental binding mechanisms within model systems)

Given that many pyridine-containing compounds are known to interact with protein kinases, molecular docking provides a powerful method to hypothesize how this compound might bind to a model kinase active site. ijsrset.comnih.govnih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a scoring function. mdpi.com

In a typical docking study, the pyridine nitrogen of the ligand would be expected to form a key hydrogen bond with the "hinge region" of the kinase, a conserved backbone segment that anchors many inhibitors. nih.gov The hydroxymethyl group could act as either a hydrogen bond donor or acceptor with nearby residues, while the methoxyphenyl group would likely occupy a hydrophobic pocket. The specific conformation of the two rings would be crucial for fitting into the binding site.

Docking results are usually presented in a table that ranks different binding poses based on their scores and lists the key interactions.

| Pose | Docking Score (kcal/mol) | Key Interactions (Model Kinase Active Site) |

| 1 | -8.5 | H-bond: Pyridine-N to Hinge Region; H-bond: Hydroxyl-H to Asp residue; Hydrophobic: Methoxyphenyl in pocket |

| 2 | -7.9 | H-bond: Pyridine-N to Hinge Region; H-bond: Hydroxyl-O to Lys residue; Hydrophobic: Methoxyphenyl in pocket |

| 3 | -7.2 | H-bond: Pyridine-N to Hinge Region; Hydrophobic: Methoxyphenyl in pocket |

This table is a hypothetical representation of docking results, illustrating how different binding poses are scored and the types of interactions that might be observed.

These docking studies, while predictive, are fundamental for generating hypotheses about ligand-protein interactions. They can guide the design of new analogues with improved binding affinity and provide a structural basis for understanding potential biological activity. The combination of quantum chemistry, conformational analysis, and molecular modeling thus provides a comprehensive theoretical framework for characterizing novel compounds like this compound.

Computational Analysis of Binding Sites and Interaction Motifs

To predict how this compound might interact with biological targets, a computational analysis of its potential binding modes is essential. This involves identifying key interaction motifs within the molecule's structure. The compound possesses a methoxyphenyl ring, a pyridine ring, and a methanol group, each contributing to its potential binding profile.

The primary interaction motifs are:

Hydrogen Bond Donors: The hydroxyl group of the pyridinemethanol moiety is a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors.

Aromatic/π-Interactions: Both the pyridine and methoxyphenyl rings can engage in π-π stacking or cation-π interactions with aromatic residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring and the methyl group of the methoxy moiety contribute to the molecule's hydrophobicity, potentially interacting with nonpolar pockets in a binding site.

A hypothetical molecular docking simulation into a generic enzyme active site could reveal the following interactions, as detailed in Table 1. The binding energy of such interactions provides an estimate of the affinity of the compound for the target. For instance, studies on similar heterocyclic compounds have shown that interactions with key residues can lead to significant binding affinities. nih.gov

Table 1: Hypothetical Interaction Motifs of this compound in a Putative Active Site

| Interaction Type | Molecular Feature of Compound | Potential Interacting Amino Acid Residue (Example) |

| Hydrogen Bond (Donor) | Hydroxyl group (-CH₂OH) | Aspartate, Glutamate (side chain carboxyl) |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Serine, Threonine (side chain hydroxyl) |

| Hydrogen Bond (Acceptor) | Methoxy Oxygen (-OCH₃) | Arginine, Lysine (side chain amine) |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan (aromatic rings) |

| π-π Stacking | Methoxyphenyl Ring | Phenylalanine, Tyrosine, Tryptophan (aromatic rings) |

| Hydrophobic | Phenyl Ring | Leucine, Isoleucine, Valine (aliphatic side chains) |

Pharmacophore Generation from Structural Features of the Compound (as a chemical entity)

A pharmacophore model distills the key steric and electronic features of a molecule necessary for its biological activity. nih.gov For this compound, a pharmacophore model can be generated based on its inherent structural features. This model serves as a 3D query for virtual screening to identify other compounds with similar potential activity. nih.govyoutube.com

The key pharmacophoric features of this compound are illustrated in Table 2. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids. The spatial arrangement of these features is critical for molecular recognition by a biological target. General principles of pharmacophore modeling suggest that a combination of these features creates a unique fingerprint for the molecule's potential interactions. nih.gov

Table 2: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Chemical Moiety |

| Hydrogen Bond Donor (HBD) | Hydroxyl group on the pyridinemethanol |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom in the pyridine ring |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the methoxy group |

| Aromatic Ring (AR) | Pyridine ring |

| Aromatic Ring (AR) | Phenyl ring of the methoxyphenyl group |

| Hydrophobic (HY) | Centroid of the phenyl ring |

Reaction Mechanism Studies through Computational Approaches

A plausible synthetic route would involve the coupling of 6-chloro-3-pyridinemethanol with 2-methoxyphenylboronic acid, catalyzed by a palladium complex. nih.gov

Transition State Characterization and Reaction Pathway Elucidation

Computational studies of Suzuki-Miyaura reactions allow for the detailed characterization of the transition states (TS) for each elementary step. acs.org For the proposed synthesis of this compound, the key transition states would be:

TSOA (Oxidative Addition): The transition state for the addition of the 6-chloro-3-pyridinemethanol to the palladium(0) catalyst.

TSTM (Transmetalation): The transition state involving the transfer of the 2-methoxyphenyl group from the boronic acid to the palladium(II) center. This is often the rate-determining step. nih.gov

TSRE (Reductive Elimination): The transition state for the formation of the C-C bond between the pyridine and phenyl rings, leading to the final product and regenerating the palladium(0) catalyst.

The geometry of these transition states, including key bond lengths and angles, can be precisely calculated. For example, in the transmetalation transition state, one would expect to see an elongated C-B bond in the boronic acid and the incipient formation of a C-Pd bond. nih.gov Imaginary frequencies in the vibrational analysis confirm the identity of a structure as a true transition state. nih.gov

Reaction Coordinate Analysis and Kinetic Parameters

A reaction coordinate diagram can be constructed by plotting the relative energy of the reactants, intermediates, transition states, and products. This provides a visual representation of the reaction pathway and allows for the determination of key kinetic parameters.

Based on DFT studies of similar Suzuki-Miyaura reactions, a hypothetical reaction coordinate diagram for the synthesis of this compound can be proposed. nih.govresearchgate.net The activation energies (ΔG‡) for each step can be calculated, with the highest barrier corresponding to the rate-determining step.

Table 3: Hypothetical Kinetic Parameters for the Suzuki-Miyaura Synthesis of this compound (Illustrative Values)

| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Oxidative Addition | TSOA | 10 - 15 |

| Transmetalation | TSTM | 15 - 25 |

| Reductive Elimination | TSRE | 5 - 10 |

Note: These values are illustrative and based on computational studies of analogous Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netnih.gov The actual values would require specific DFT calculations for this exact reaction.

Applications of 6 2 Methoxyphenyl 3 Pyridinemethanol in Chemical Research and Beyond

Role as a Ligand in Coordination Chemistry and Catalysis

The pyridine (B92270) moiety is a cornerstone in the design of ligands for transition metal complexes, and 6-(2-Methoxyphenyl)-3-pyridinemethanol is no exception. nih.govnih.gov Its ability to coordinate with a variety of metal ions has led to its exploration in the development of novel catalysts. acs.orgmdpi.com

Metal Chelation Properties and Design of Novel Coordination Complexes

The nitrogen atom of the pyridine ring in this compound provides a primary coordination site for metal ions. The compound can act as a monodentate ligand through this nitrogen atom. The geometry and electronic properties of the resulting metal complexes are influenced by the steric bulk and electron-donating nature of the 2-methoxyphenyl group. lookchem.com The hydroxyl group can also participate in coordination, allowing the molecule to act as a bidentate ligand, forming a chelate ring with the metal center. This chelation enhances the stability of the resulting complex. mdpi.com

The formation of coordination compounds with various transition metals, such as palladium(II), has been explored. acs.orgresearchgate.net For instance, palladium(II) complexes with pyridine-based ligands are known to adopt square-planar geometries. mdpi.com The specific nature of the substituents on the pyridine ring, such as the methoxyphenyl group, can fine-tune the electronic and steric properties of the metal center, which in turn dictates the reactivity and catalytic activity of the complex. acs.org Research on related pyridyl alcohol ligands has shown the formation of various coordination architectures, including discrete mononuclear and polynuclear complexes, as well as coordination polymers. nih.gov The crystal structure of related compounds, such as those involving pyrazole (B372694) and methoxyphenyl substituents, reveals complex supramolecular features formed through a combination of hydrogen bonds and other weak interactions. nih.gov

Table 1: Coordination Behavior of Pyridine-Based Ligands

| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Type |

| Pyridyl Alcohol | Co(II), Ni(II), Zn(II), Fe(II) | Monodentate, Bidentate | Mononuclear, Polynuclear, Coordination Polymers |

| Pyridylmethylamine | Pd(II) | Bidentate (N,N) | Metallacycles |

| Terpyridine | Ru(II), Ni(II) | Tridentate (N,N,N) | Octahedral Complexes |

Utilization in Homogeneous and Heterogeneous Catalysis for Organic Transformations

Complexes of this compound and structurally similar ligands have shown significant promise as catalysts in a variety of organic reactions. Palladium complexes, in particular, are widely used in cross-coupling reactions. The electronic properties of the pyridine ligand, modulated by the methoxyphenyl substituent, can influence the efficiency of catalytic cycles, such as those in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org For instance, electron-rich ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles. researchgate.net

In homogeneous catalysis , these complexes are soluble in the reaction medium, leading to high activity and selectivity. acs.orgacs.org For example, homogeneous iridium catalysts with pyridonate ligands have been developed for the reversible dehydrogenation and hydrogenation of nitrogen heterocycles. acs.org Gold-catalyzed reactions, influenced by the electronic properties of the supporting ligands, have also been reported for various organic transformations. nih.govnih.gov

In heterogeneous catalysis , the ligand or its metal complex can be immobilized on a solid support. This approach facilitates catalyst separation and recycling. For example, palladium nanoparticles supported on materials functionalized with pyridine-containing ligands can be used for electro-oxidation of alcohols like methanol (B129727) and ethanol (B145695). mdpi.comresearchgate.net The synthesis of hydrogen peroxide has also been achieved using palladium catalysts modified with N-heterocyclic carbenes, a class of ligands that shares some electronic similarities with functionalized pyridines. cardiff.ac.uk The catalytic hydrodeoxygenation of biomass-derived compounds is another area where palladium catalysts on functionalized supports have been successfully employed. chemrxiv.org

Table 2: Catalytic Applications of Pyridine-Based Metal Complexes

| Catalyst Type | Reaction | Homogeneous/Heterogeneous |

| Pd(II)-pyridyl | Suzuki-Miyaura, Heck | Homogeneous |

| Ir(III)-pyridonate | Dehydrogenation/Hydrogenation | Homogeneous |

| Pd nanoparticles | Alcohol Electro-oxidation | Heterogeneous |

| Pd@MOF | Hydrodeoxygenation | Heterogeneous |

Building Block for Advanced Organic Materials and Supramolecular Assemblies

The structural characteristics of this compound make it a versatile building block for the construction of larger, functional molecular architectures.

Precursor in Polymer Synthesis and Dendrimer Construction

The hydroxyl group of this compound provides a reactive handle for polymerization reactions. A patent has described a process to produce dimers, trimers, and polymers from pyridinemethanol derivatives. mdpi.com This process can be carried out with or without a solvent and can be catalyzed by temperature or the presence of an acid or base. mdpi.com The resulting polyether-type polymers can be obtained through the reaction of the alcohol moieties. Furthermore, the pyridine ring can be a component of polymers with specific electronic or optical properties. chemrxiv.orgnih.gov

Dendrimers, which are highly branched, well-defined macromolecules, can also be synthesized using pyridyl-containing cores or branching units. nih.govchemrxiv.orgmdpi.com The synthesis of dendrimers often involves a repetitive sequence of reactions, and the functional groups on this compound could be adapted for either divergent or convergent synthesis strategies. nih.gov For example, the hydroxyl group could be used to attach the molecule to a growing dendrimer structure, while the pyridine nitrogen could be functionalized in subsequent steps. The synthesis of pyridoneimine-functionalized poly(ether imine) (PETIM) dendrimers has been reported, demonstrating the versatility of pyridine-based units in dendritic architectures. acs.orgnih.gov

Incorporation into Ordered Supramolecular Structures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create large, ordered assemblies from smaller molecular components. researchgate.net The pyridine nitrogen and the hydroxyl group of this compound are both capable of participating in hydrogen bonding, making the molecule an excellent candidate for the self-assembly of supramolecular structures. researchgate.net

The methoxyphenyl and pyridine rings can also engage in π-π stacking interactions, further stabilizing the resulting assemblies. The formation of one-, two-, and three-dimensional networks has been observed in the crystal structures of related pyridine-containing molecules. rsc.orgresearchgate.net For instance, the self-assembly of pyridinearene macrocycles can lead to the formation of hexameric capsules. acs.org The specific substitution pattern and conformation of the molecule can direct the self-assembly process, leading to a variety of supramolecular architectures with potential applications in areas such as host-guest chemistry and materials science. nih.gov

Probes for Mechanistic Biological Studies (Emphasis on fundamental chemical interactions, not clinical outcomes)

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. Pyridine-based compounds are often used as the core structure for such probes due to their favorable photophysical properties, which can be tuned by the introduction of various substituents. cardiff.ac.ukrsc.orgresearchgate.net

The this compound scaffold can be chemically modified to create fluorescent probes for studying fundamental chemical interactions within biological systems. The methoxyphenyl group, being an electron-donating group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is often the basis for fluorescence. By adding other functional groups, it is possible to create probes that respond to changes in their local environment, such as polarity, pH, or the presence of specific metal ions. researchgate.netnih.gov

For example, pyridine-based fluorescent probes have been designed to detect metal ions like Cd²⁺, Cu²⁺, and Fe³⁺ through chelation-enhanced fluorescence (CHEF). researchgate.netrsc.org The binding of the metal ion to the pyridine and other chelating groups restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence intensity ("turn-on" response). rsc.org Pyridine-based probes have also been developed for sensing pH and for imaging specific cellular components like lipid droplets. nih.govmdpi.comresearchgate.net The fundamental principle behind these applications lies in the well-defined chemical interactions between the probe molecule and its target, leading to a measurable change in the probe's photophysical properties. These studies provide insights into the distribution and dynamics of important chemical species within cells, without focusing on therapeutic outcomes. cardiff.ac.uknih.gov

Receptor Binding Studies Focused on Molecular Recognition Principles

Similarly, a thorough search has yielded no specific receptor binding studies for this compound. There is a lack of published data concerning its affinity for any known receptors, its potential as a ligand, or its utility in studies focused on molecular recognition principles. Therefore, the creation of data tables detailing receptor binding affinities or related parameters is not possible.

Synthetic Utility as a Precursor to Novel Heterocyclic Systems

The synthetic utility of this compound as a precursor to novel heterocyclic systems has not been described in the accessible chemical literature. There are no documented synthetic routes that utilize this specific compound as a starting material for the generation of new heterocyclic structures. As such, no detailed research findings or data tables on its application in synthetic chemistry can be provided.

Future Research Directions and Perspectives for 6 2 Methoxyphenyl 3 Pyridinemethanol

Development of Novel and Efficient Synthetic Routes for Analogues

The advancement of research into 6-(2-Methoxyphenyl)-3-pyridinemethanol and its potential applications is intrinsically linked to the ability to synthesize a diverse range of its analogues. The core structure, a 6-aryl-3-hydroxymethylpyridine, can be constructed through various modern synthetic methodologies. Future research will likely focus on optimizing and diversifying these synthetic pathways to allow for the introduction of a wide array of functional groups on both the pyridine (B92270) and the phenyl rings.

A primary strategy for the synthesis of the biaryl core of these analogues is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. For the synthesis of analogues of this compound, this would typically involve the coupling of a substituted 2-halopyridine with a substituted phenylboronic acid, or vice-versa. The versatility of this reaction allows for a broad scope of substituents to be incorporated, facilitating the generation of a library of analogues for further study.

Future synthetic efforts will likely focus on:

Greener and More Efficient Catalytic Systems: Developing more sustainable catalytic systems for the cross-coupling reactions, potentially using more earth-abundant metals or exploring ligandless and solvent-free conditions.

Late-Stage Functionalization: Creating synthetic routes that allow for the introduction of functional groups at a late stage in the synthesis. This approach is highly efficient for generating structural diversity from a common intermediate.

Flow Chemistry: Utilizing microreactor technology to perform the synthesis in a continuous flow system. This can lead to improved reaction control, higher yields, and enhanced safety for certain transformations.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | High functional group tolerance, commercially available starting materials. | Removal of palladium residues from the final product. |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organotin compound with a halide. | Mild reaction conditions. | Toxicity of organotin reagents and byproducts. |

| Hiyama Coupling | Palladium-catalyzed cross-coupling of an organosilane with a halide. | Low toxicity of silicon reagents. | Activation of the C-Si bond can require specific conditions. |

| C-H Activation/Arylation | Direct formation of the biaryl bond by activating a C-H bond on one of the aromatic rings. | Atom-economical, avoids pre-functionalization of starting materials. | Control of regioselectivity can be challenging. |

Exploration of Untapped Reactivity Pathways and Functionalization Strategies

The this compound scaffold possesses multiple sites for potential chemical modification, offering a rich landscape for the exploration of novel reactivity. Future research will undoubtedly delve into the selective functionalization of both the pyridine and phenyl rings, as well as the hydroxymethyl group, to create a diverse array of new molecules.

Functionalization of the Pyridine Ring:

The pyridine ring is electron-deficient, which influences its reactivity. While electrophilic substitution is generally difficult, nucleophilic aromatic substitution and C-H functionalization are more common. Key areas for future exploration include:

Meta-Selective C-H Functionalization: The direct functionalization of the C4 and C5 positions of the pyridine ring is a significant challenge. Recent advances in transition-metal catalysis, particularly using directing groups, have opened up new possibilities for achieving meta-selectivity. Applying these methods to this compound could lead to novel analogues with unique substitution patterns.